An In-depth Technical Guide to Ethyl 2-oxoindoline-6-carboxylate
An In-depth Technical Guide to Ethyl 2-oxoindoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxoindoline-6-carboxylate, identified by the CAS Number 954239-49-7 , is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3][4] Its rigid bicyclic scaffold, featuring an oxindole core, is a recurring motif in a multitude of biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and critical role as a key intermediate in the development of targeted therapeutics, most notably the tyrosine kinase inhibitor, Nintedanib.[3] Understanding the nuances of this compound is essential for researchers engaged in the synthesis of novel kinase inhibitors and other complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 2-oxoindoline-6-carboxylate is fundamental for its effective use in synthesis and process development. Key identifying information is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 954239-49-7 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3][5] |
| Molecular Weight | 205.21 g/mol | [3][5] |
| Systematic Name | Ethyl 2,3-dihydro-2-oxo-1H-indole-6-carboxylate | [4][6] |
| Synonyms | 1H-Indole-6-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester | [3][4] |
| Appearance | Not explicitly stated in the provided results, but likely a solid. | |
| Storage | 2-8°C Refrigerator | [3] |
Synthesis of Ethyl 2-oxoindoline-6-carboxylate
The synthesis of Ethyl 2-oxoindoline-6-carboxylate and its analogs is a critical step in the production of several pharmaceuticals. The methodologies often involve multi-step sequences that require careful control of reaction conditions to achieve high yields and purity. Below, we detail a representative synthetic approach based on documented procedures for the analogous methyl ester, which is a key intermediate for Nintedanib.
Synthetic Workflow Overview
The synthesis generally proceeds through the formation of a substituted nitrophenyl derivative, followed by a reductive cyclization to form the oxindole core.
Caption: A generalized workflow for the synthesis of 2-oxoindoline carboxylates.
Detailed Experimental Protocol (Adapted for Ethyl Ester)
This protocol is adapted from procedures described for the synthesis of the corresponding methyl ester, a key intermediate for Nintedanib.[7]
Step 1: Synthesis of Diethyl [4-(ethoxycarbonyl)-2-nitrophenyl]propanedioate
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Reaction Setup: To a solution of diethyl malonate in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like potassium tert-butoxide at room temperature (25-30°C).
-
Stirring: Stir the resulting mixture for a designated period (e.g., 2 hours) to ensure the complete formation of the malonate enolate.
-
Addition of Nitrobenzoate: Slowly add ethyl 4-chloro-3-nitrobenzoate to the reaction mixture at a controlled temperature (e.g., 20-25°C).
-
Reaction Monitoring: Continue stirring for several hours and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Upon completion, quench the reaction with an acid (e.g., hydrochloric acid). Extract the product with an organic solvent like methyl tert-butyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Reductive Cyclization to Ethyl 2-oxoindoline-6-carboxylate
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Reaction Mixture: Dissolve the crude diethyl [4-(ethoxycarbonyl)-2-nitrophenyl]propanedioate in acetic acid.
-
Reducing Agent: Add a reducing agent such as sodium dithionite (hydrosulfite) and water to the mixture.
-
Heating: Heat the reaction mixture to a high temperature (e.g., 120-125°C) and maintain for a couple of hours to facilitate both the reduction of the nitro group and the subsequent intramolecular cyclization.
-
Cooling and Precipitation: Cool the mixture to a lower temperature (e.g., 15-20°C).
-
Neutralization and Isolation: Carefully add a base, such as ammonia, to neutralize the acetic acid and precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and dry to yield Ethyl 2-oxoindoline-6-carboxylate.
Applications in Drug Discovery and Development
Ethyl 2-oxoindoline-6-carboxylate is a highly valued intermediate in the pharmaceutical industry, primarily due to its integral role in the synthesis of Nintedanib.
Key Intermediate in the Synthesis of Nintedanib
Nintedanib is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[7] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[7]
The synthesis of Nintedanib utilizes the methyl or ethyl ester of 2-oxoindoline-6-carboxylate as a foundational scaffold. The oxindole core is further functionalized in subsequent steps to introduce the pharmacophoric elements responsible for its kinase inhibitory activity.[2][8][9]
The Role of the Oxindole Scaffold
The oxindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of indole-2-carboxylic acid have been explored as HIV-1 integrase strand transfer inhibitors, and other indole-based compounds have shown promise as anticancer agents.[10][11][12] The inherent planarity and hydrogen bonding capabilities of the oxindole nucleus make it an excellent platform for designing molecules that can interact with the active sites of enzymes, such as kinases.
Logical Flow of Nintedanib Synthesis from the Intermediate
Caption: Simplified synthetic route to Nintedanib from the oxindole intermediate.
The synthesis of Nintedanib from Ethyl 2-oxoindoline-6-carboxylate (or its methyl analog) typically involves an initial N-acetylation, followed by a condensation reaction with a trialkyl orthobenzoate.[2][8][9] The resulting enol ether is then reacted with a substituted aniline to introduce the side chain that is crucial for its biological activity.[13]
Conclusion
Ethyl 2-oxoindoline-6-carboxylate is more than just a chemical compound; it is a gateway to a class of therapeutics that have a significant impact on patients' lives. Its synthesis, while challenging, is well-documented, and its strategic importance in drug discovery, particularly in the synthesis of Nintedanib, is firmly established. For researchers in medicinal chemistry and process development, a deep understanding of the properties and reactivity of this key intermediate is indispensable for the innovation of next-generation targeted therapies.
References
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Pharmaffiliates. CAS No : 954239-49-7 | Product Name : Ethyl 2-oxoindoline-6-carboxylate. [Link]
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